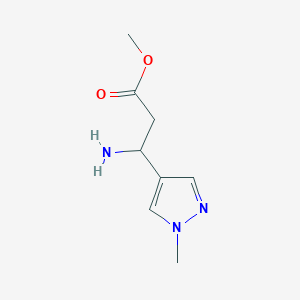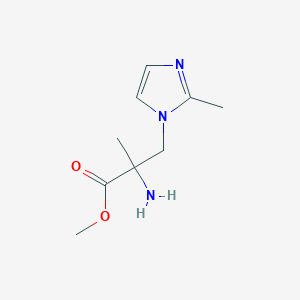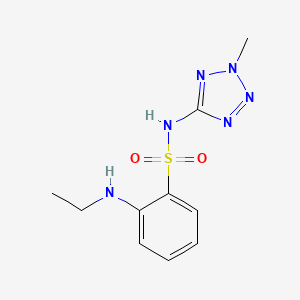![molecular formula C12H20INO2 B13642158 tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Preparation Methods
The synthesis of tert-butyl N-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)carbamate typically involves multiple steps One common synthetic route includes the iodination of a bicyclo[11The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as hydroxyl or carbonyl groups.
Scientific Research Applications
tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential in creating new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate include:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclo[1.1.1]pentane core but differs in the functional groups attached.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a hydroxymethyl group instead of an iodine atom
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H20INO2 |
|---|---|
Molecular Weight |
337.20 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]carbamate |
InChI |
InChI=1S/C12H20INO2/c1-10(2,3)16-9(15)14-5-4-11-6-12(13,7-11)8-11/h4-8H2,1-3H3,(H,14,15) |
InChI Key |
XYNAJUPMDWTZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC12CC(C1)(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


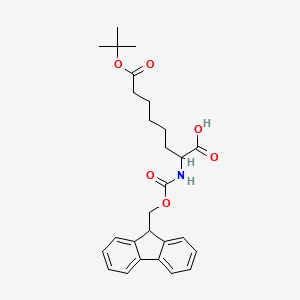
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
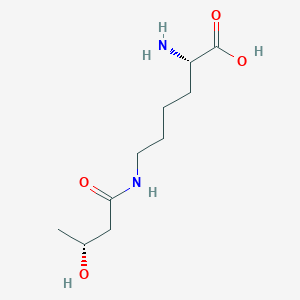
![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)

